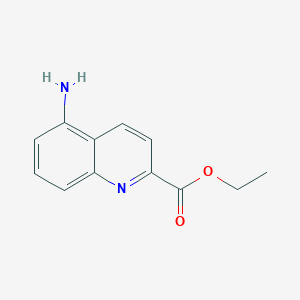

Ethyl 5-aminoquinoline-2-carboxylate

Overview

Description

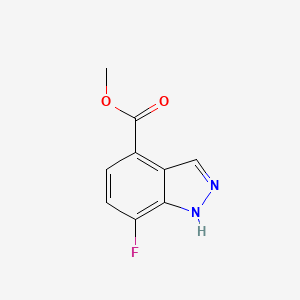

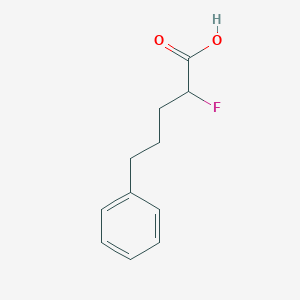

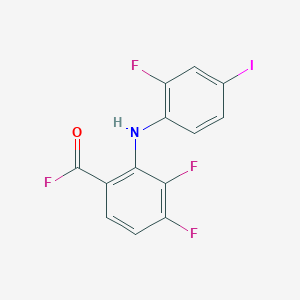

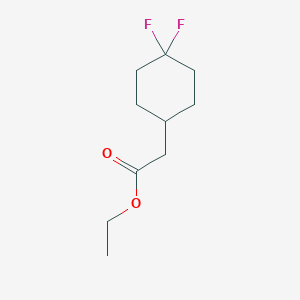

Ethyl 5-aminoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It has a molecular weight of 216.24 .

Synthesis Analysis

The synthesis of quinoline derivatives, such as Ethyl 5-aminoquinoline-2-carboxylate, has been a topic of interest in recent years . Various methods have been developed, including reactions involving α,β-unsaturated aldehydes . These methods have been summarized in a review that covers literature published from 2006 to 2021 .Molecular Structure Analysis

The InChI code for Ethyl 5-aminoquinoline-2-carboxylate is 1S/C12H12N2O2/c1-2-16-12(15)11-7-6-8-9(13)4-3-5-10(8)14-11/h3-7H,2,13H2,1H3 .Chemical Reactions Analysis

Quinoline derivatives have been synthesized using various methods, including alternative reaction media, alternative energy sources like microwaves, and ultrasound . The synthesis of 2-methylquinoline and its derivatives have shown substantial biological activities .Physical And Chemical Properties Analysis

Ethyl 5-aminoquinoline-2-carboxylate has a density of 1.2±0.1 g/cm3 and a boiling point of 401.4±30.0 °C at 760 mmHg . It is a pale-yellow to yellow-brown solid .Scientific Research Applications

Antimalarial Activity

Ethyl 5-aminoquinoline-2-carboxylate: is a derivative of quinoline, which is a core structure for antimalarial drugs. The compound can be used to synthesize new antimalarial agents, leveraging the quinoline nucleus known for its efficacy against malaria. Research in this area focuses on modifying the quinoline structure to enhance potency and reduce resistance by Plasmodium species .

Anticancer Properties

Quinoline derivatives have been studied for their potential anticancer activities. Ethyl 5-aminoquinoline-2-carboxylate could serve as a precursor in the synthesis of compounds that target various pathways involved in cancer cell proliferation and survival. It’s an area of active research, aiming to develop novel chemotherapeutic agents .

Antibacterial and Antifungal Applications

The structural motif of quinoline is associated with antibacterial and antifungal properties. As such, Ethyl 5-aminoquinoline-2-carboxylate can be utilized in the development of new antibiotics and antifungals, especially in the face of growing antibiotic resistance .

Anti-inflammatory and Analgesic Effects

Research has indicated that quinoline derivatives can exhibit anti-inflammatory and analgesic effectsEthyl 5-aminoquinoline-2-carboxylate may be used to create compounds that can potentially treat inflammatory diseases and provide pain relief without the side effects of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Central Nervous System (CNS) Agents

The quinoline ring system is present in many compounds with CNS activityEthyl 5-aminoquinoline-2-carboxylate might be used in the design and synthesis of new drugs that can act on the CNS, potentially treating disorders such as depression, anxiety, and epilepsy .

Hypoglycemic Activity

There is interest in quinoline derivatives for their hypoglycemic activity, which could be beneficial in treating diabetesEthyl 5-aminoquinoline-2-carboxylate may contribute to the creation of new therapeutic agents that help regulate blood sugar levels .

Chemical Synthesis and Industrial Applications

Apart from its biomedical applications, Ethyl 5-aminoquinoline-2-carboxylate is also valuable in chemical synthesis and industrial applications. It can be used as a building block in organic synthesis, creating a variety of complex molecules for material science and other industrial purposes .

Safety and Hazards

Future Directions

Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . There are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

Mechanism of Action

Target of Action

Quinoline-based compounds, a group to which ethyl 5-aminoquinoline-2-carboxylate belongs, have been reported to exhibit diverse biological activities, suggesting they interact with multiple targets .

Mode of Action

Quinoline-based compounds are known to interact with their targets, leading to various cellular changes . These interactions can inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

Quinoline-based compounds are known to influence a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

Quinoline-based compounds have been reported to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities .

properties

IUPAC Name |

ethyl 5-aminoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-7-6-8-9(13)4-3-5-10(8)14-11/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBFJPGBXDDRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC(=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.